molecular formula C22H26O10 B1201547 Auriculoside

Auriculoside

Cat. No. B1201547
M. Wt: 450.4 g/mol
InChI Key: IJMWYFHXJWRHQH-PSWNVJQFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Auriculoside is a flavan glycoside that is (2S)-flavan substituted by a methoxy group at position 4', hydroxy groups at positions 7 and 5' and a beta-D-glucopyranosyloxy group at position 3 respectively. It has a role as a plant metabolite. It is a hydroxyflavan, a methoxyflavan, a beta-D-glucoside, a monosaccharide derivative and a flavan glycoside. It derives from a (2S)-flavan.

Scientific Research Applications

Auriculotherapy and Cancer

Auriculotherapy, a therapeutic technique used in various conditions, has been evaluated for its effectiveness in managing health disorders, including cancer. It has demonstrated positive effects when associated with conventional treatments for insomnia, chronic, and acute pain in cancer patients. However, more well-designed studies are needed to assess its broader effectiveness (Vieira, Reis, Matos, Machado, & Moreira, 2018).

Auriculoside A and Cancer Cell Lines

Research on the growth inhibitory effect of auriculoside A (AA) serum on tumor cells suggests that AA remains effective after bio-transformation in the body, showing anti-tumor effects and the ability to induce apoptosis in cancer cells (Fen, 2013).

Auriculoside for Musculoskeletal Pain

Auriculotherapy has been effective in reducing chronic musculoskeletal pain, particularly in the lumbar spine. Treatments involving semi-permanent needles and electro-auriculotherapy have shown benefits, making auriculotherapy a viable alternative for health promotion and recovery (Morais, Ongaro, Dal Ongaro, Almeida, Ferreira da Luz, Toscani Greco, & Magnago, 2020).

Auriculoside and Pain Management

Auriculotherapy has been investigated for its role in pain management, showing effectiveness in treating a variety of pain types, particularly postoperative pain. Randomized controlled trials have supported its superiority over controls in reducing pain intensity and analgesic use in perioperative pain (Asher, Jonas, Coeytaux, Reilly, Loh, Motsinger-Reif, & Winham, 2010).

properties

Product Name

Auriculoside

Molecular Formula

C22H26O10

Molecular Weight

450.4 g/mol

IUPAC Name

(2S,3R,4S,5S,6R)-2-[3-hydroxy-5-[(2S)-7-hydroxy-3,4-dihydro-2H-chromen-2-yl]-2-methoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C22H26O10/c1-29-21-13(25)6-11(14-5-3-10-2-4-12(24)8-15(10)30-14)7-16(21)31-22-20(28)19(27)18(26)17(9-23)32-22/h2,4,6-8,14,17-20,22-28H,3,5,9H2,1H3/t14-,17+,18+,19-,20+,22+/m0/s1

InChI Key

IJMWYFHXJWRHQH-PSWNVJQFSA-N

Isomeric SMILES

COC1=C(C=C(C=C1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)[C@@H]3CCC4=C(O3)C=C(C=C4)O)O

SMILES

COC1=C(C=C(C=C1OC2C(C(C(C(O2)CO)O)O)O)C3CCC4=C(O3)C=C(C=C4)O)O

Canonical SMILES

COC1=C(C=C(C=C1OC2C(C(C(C(O2)CO)O)O)O)C3CCC4=C(O3)C=C(C=C4)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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